PEG3 Linker Length: A Specific 3-Unit Spacer with Proven Efficacy in CRBN-Dependent Degradation
The PEG3 linker length in Thalidomide-5'-C3-PEG3-OH is a specific, discrete structural feature. A PROTAC built using a thalidomide-based CRBN ligand and a 3-unit PEG linker (Thalidomide-NH-C2-PEG3-OH) achieved a DC50 of 2.5 nM against BCL-XL in MOLT-4 cells after 16 hours, demonstrating that this exact linker length is compatible with high-efficiency degradation . In contrast, other studies show that altering the PEG linker length can significantly impact degradation efficiency or even redirect degradation to an entirely different neo-substrate (e.g., GSPT1 instead of the intended target), confirming that the linker length is not a generic variable [1].
| Evidence Dimension | Degradation potency (DC50) in a PROTAC context |
|---|---|
| Target Compound Data | PROTAC containing a 3-unit PEG linker (Thalidomide-NH-C2-PEG3-OH) achieves a DC50 of 2.5 nM against BCL-XL in MOLT-4 cells (16 h treatment) . |
| Comparator Or Baseline | The comparator is other PEG linker lengths (e.g., PEG2, PEG4, PEG5) which can result in altered degradation profiles or neo-substrate recruitment, as demonstrated by the dependence of GSPT1 degradation on PEG linker length [1]. |
| Quantified Difference | A 3-unit PEG linker enables a DC50 of 2.5 nM for a specific target (BCL-XL), whereas other linker lengths may lead to different DC50 values or off-target degradation. The exact DC50 value is specific to the target and PROTAC design, but the data underscore that linker length is a critical and non-fungible parameter. |
| Conditions | BCL-XL degradation in MOLT-4 cells (16 h) for the PROTAC with a 3-unit PEG linker . General linker-length-dependent degradation of GSPT1 observed in other studies [1]. |
Why This Matters
This evidence demonstrates that the 3-unit PEG linker is not an arbitrary spacer but a specific design element that can support high-potency degradation, and that substituting it with a different linker length could drastically alter or abolish the desired biological activity.
- [1] Mendes Maia, T., et al. (2024). Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. ProteomeXchange Consortium. Dataset PXD040391-3. View Source
